molecular formula C14H22N4 B11805354 1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine

1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine

Katalognummer: B11805354
Molekulargewicht: 246.35 g/mol
InChI-Schlüssel: WBKGAXLFHIQAHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyrrolidinyl-pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a pyrrolidinyl-pyridine precursor under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nicotine: Shares a pyridine ring and exhibits similar biological activities.

    Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one have structural similarities and are used in medicinal chemistry.

Uniqueness

1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine is unique due to its specific substitution pattern and the combination of piperazine and pyrrolidinyl-pyridine moieties

Eigenschaften

Molekularformel

C14H22N4

Molekulargewicht

246.35 g/mol

IUPAC-Name

1-methyl-4-(3-pyrrolidin-2-ylpyridin-2-yl)piperazine

InChI

InChI=1S/C14H22N4/c1-17-8-10-18(11-9-17)14-12(4-2-7-16-14)13-5-3-6-15-13/h2,4,7,13,15H,3,5-6,8-11H2,1H3

InChI-Schlüssel

WBKGAXLFHIQAHS-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=C(C=CC=N2)C3CCCN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.